2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, etc .Scientific Research Applications
Synthesis and Structural Properties
The study of chloral reactions with amines, leading to a range of products depending on reaction conditions, provides a foundation for understanding how structural modifications, like those in 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine, can influence chemical behavior and potential applications. Research by Issac & Tierney (1996) delves into the synthesis and spectroscopic properties of novel substituted compounds, demonstrating the intricate balance between chemical structure and functional outcomes.
Nutritional Aspects and Toxicology
The investigation into heterocyclic amines (HAs) and their implications in health, as reviewed by Snyderwine (1994), provides insight into the significance of chemical structure in biological activity and potential health risks. Although the primary focus is on dietary factors influencing cancer, the principles are applicable to understanding how structural features of compounds like 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine could be explored for biological and toxicological research.
Environmental and Health Safety
The degradation of nitrogen-containing compounds using advanced oxidation processes, as discussed by Bhat & Gogate (2021), highlights the environmental considerations and potential safety measures required for handling and utilizing chemically reactive amines. This research underscores the importance of understanding the chemical behavior of compounds for their safe and effective application in various contexts.
Antitumor Activity and Drug Synthesis
Research on imidazole derivatives, including their antitumor activity, presented by Iradyan et al. (2009), provides a model for exploring the potential biomedical applications of compounds with similar chemical frameworks. The structural and functional relationships drawn from such studies can inform the development of new therapeutic agents.
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBFBOVQRTYQQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558748 |
Source
|
Record name | 2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine | |
CAS RN |
731757-43-0 |
Source
|
Record name | 2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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